Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole ring fused with a pyridazine ring, which is further substituted with a thiophene group. This unique structure imparts a range of chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors . These interactions contribute to their versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is suggested that similar compounds can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
The synthesis of Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazine ring is then introduced via a condensation reaction with a suitable hydrazine derivative. The thiophene group is incorporated through a nucleophilic substitution reaction. Finally, the esterification of the resulting compound with ethyl propanoate completes the synthesis. Industrial production methods may involve optimization of these steps to improve yield and purity, such as the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Comparison with Similar Compounds
Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Pyridazine derivatives: These compounds contain the pyridazine ring and are known for their diverse pharmacological properties.
Thiophene derivatives: These compounds feature the thiophene ring and are used in various applications, including materials science and pharmaceuticals
Properties
IUPAC Name |
ethyl 3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-2-25-15(23)7-8-17-16(24)18-10-14-20-19-13-6-5-11(21-22(13)14)12-4-3-9-26-12/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRBIIPSSBRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.